Benzal chloride

Description

Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.

Benzal chloride is a member of benzenes.

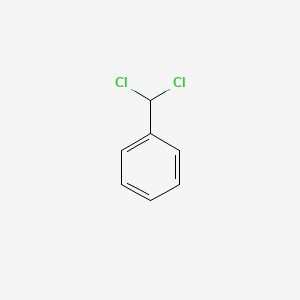

Structure

3D Structure

Properties

IUPAC Name |

dichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQGWAXKLQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2, Array | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025014 | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 205 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OILY LIQUID | |

CAS No. |

98-87-3, 29797-40-8 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzal chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222447TR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Synthesis of Benzal Chloride from Toluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of benzal chloride from toluene (B28343). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the underlying principles, experimental procedures, and critical parameters governing this important industrial reaction. The document includes a detailed examination of the reaction kinetics, a summary of quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate the reaction pathways.

Core Reaction Mechanism: Free-Radical Halogenation

The conversion of toluene to this compound is a sequential free-radical substitution reaction that occurs on the methyl side-chain of the toluene molecule.[1] This process is typically initiated by ultraviolet (UV) light or thermal energy, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[2][3] The reaction proceeds through a chain mechanism involving three key stages: initiation, propagation, and termination.[3]

The overall reaction scheme is as follows:

C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl (Benzyl Chloride) C₆H₅CH₂Cl + Cl₂ → C₆H₅CHCl₂ + HCl (this compound) C₆H₅CHCl₂ + Cl₂ → C₆H₅CCl₃ + HCl (Benzotrichloride)

The product distribution is heavily dependent on the molar ratio of chlorine to toluene.[1] To favor the formation of this compound, a higher chlorine concentration is required than for the synthesis of benzyl (B1604629) chloride.

Initiation

The reaction is initiated by the homolytic fission of a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•). This step requires an input of energy, typically in the form of UV light or heat.[2]

Reaction: Cl₂ + hν (UV light) or Δ (heat) → 2 Cl•

Propagation

The propagation phase consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). Subsequently, the benzyl radical reacts with a molecule of chlorine to produce benzyl chloride and a new chlorine radical, which can then continue the chain reaction.

Step 1: C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl Step 2: C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

To form this compound, the process continues with the chlorination of benzyl chloride:

Step 3: C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl Step 4: C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. This can occur in several ways:

Reactions:

-

Cl• + Cl• → Cl₂

-

C₆H₅CH₂• + Cl• → C₆H₅CH₂Cl

-

C₆H₅CH₂• + C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅

Quantitative Data Presentation

The following tables summarize key quantitative data related to the photochlorination of toluene. The data highlights the influence of reaction conditions on the rate constants and product selectivity.

Table 1: Consecutive Reaction Rate Constants for the Side-Chain Chlorination of Toluene [4]

| Light Source | Wavelength (nm) | Temperature (°C) | k₁ (s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) |

| Yellow | 577/579 | 40 | 0.0003 | 0.0001 | 0.00005 |

| Yellow | 577/579 | 100 | 0.0004 | 0.0002 | 0.0001 |

| Green | 546 | 40 | 0.0012 | 0.0004 | 0.0002 |

| Green | 546 | 100 | 0.0010 | 0.0005 | 0.00025 |

| Blue | 436 | 40 | 0.0075 | 0.0025 | 0.00125 |

| Blue | 436 | 100 | 0.0050 | 0.0025 | 0.00125 |

| Ultraviolet | 365 | 40 | 0.0200 | 0.0067 | 0.00335 |

| Ultraviolet | 365 | 100 | 0.0100 | 0.0050 | 0.00250 |

k₁, k₂, and k₃ are the pseudo-first-order rate constants for the formation of benzyl chloride, this compound, and benzotrichloride, respectively.

Table 2: Selectivity of Benzyl Chloride in Toluene Photochlorination [5]

| Molar Ratio (Toluene:Chlorine) | Toluene Conversion (%) | Selectivity of Benzyl Chloride (%) | Molar Ratio (Benzyl Chloride:this compound) |

| 1:0.8 - 1:0.85 | 75 | High (not specified) | ~63:1 |

Table 3: Industrial Production Example of Benzyl Chloride [6]

| Parameter | Value |

| Chlorine:Toluene Ratio | 0.5 (Molar) |

| Catalyst | Azobisisobutyronitrile (0.1 wt%) |

| Reaction Temperature | 85°C |

| Toluene Conversion Rate | 55% |

| Benzyl Chloride Selectivity | 98% |

Experimental Protocols

The following are detailed methodologies for the laboratory synthesis of benzyl chloride and this compound from toluene.

Synthesis of Benzyl Chloride via Photo-Catalyzed Chlorination[7]

Materials:

-

Toluene (200 g, ~2.17 mol)

-

Chlorine gas

-

Apparatus for chlorination with a reflux condenser and gas inlet tube

-

UV lamp (e.g., quartz lamp) or direct sunlight

-

Oil bath

-

Distillation apparatus

Procedure:

-

Set up the chlorination apparatus in a well-ventilated fume hood. Ensure the apparatus is placed in direct sunlight or is equipped with a UV lamp.

-

Charge a round-bottom flask with 200 g of toluene.

-

Heat the toluene to reflux using an oil bath.

-

Once refluxing, introduce a steady stream of dry chlorine gas through the gas inlet tube, which should extend below the surface of the liquid toluene.

-

Continue the chlorination, maintaining the reflux. The reaction is accelerated by the presence of sunlight or a UV lamp.

-

Monitor the reaction progress. The boiling point of the mixture will increase as benzyl chloride is formed. The reaction is considered complete when the oil bath temperature reaches 170-180°C and the reflux of toluene ceases.

-

After completion, allow the reaction mixture to cool.

-

Set up a distillation apparatus and distill the crude product. First, distill off any unreacted toluene.

-

Collect the fraction boiling between 176-181°C, which is benzyl chloride.

-

The expected yield is approximately 200 g (72% of theoretical).

Synthesis of this compound

Materials:

-

Toluene (92 g, 1 mol)

-

Chlorine gas

-

Three-necked flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

UV lamp or sunlight

-

Distillation apparatus

Procedure:

-

Assemble a three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the reaction mixture.

-

Place 92 g of toluene into the flask.

-

Heat the toluene to its boiling point (approximately 111°C) while irradiating the flask with a UV lamp or direct sunlight.

-

Introduce a stream of chlorine gas into the boiling toluene. The reaction is exothermic, and the temperature will rise.

-

Continue the chlorination until the temperature of the reaction mixture reaches approximately 190°C. This indicates the formation of a significant amount of this compound.

-

Stop the chlorine flow and allow the mixture to cool.

-

Fractionally distill the product mixture. Collect the fraction boiling between 205-207°C, which corresponds to this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Free-radical chain mechanism for the chlorination of toluene.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzal Chloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of benzal chloride (α,α-dichlorotoluene), tailored for its safe and effective use in a laboratory setting. The information is presented to support research, development, and drug discovery activities, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound is a colorless to yellowish oily liquid with a pungent odor. It is a versatile chemical intermediate, primarily used in the synthesis of benzaldehyde (B42025) and other organic compounds. Its reactivity is largely dictated by the two chlorine atoms attached to the benzylic carbon.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and purification in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂ | [1] |

| Molecular Weight | 161.03 g/mol | [1] |

| Appearance | Colorless to brown oily liquid | |

| Odor | Pungent, aromatic | |

| Melting Point | -17 to -15 °C (1 to 5 °F; 256 to 258 K) | |

| Boiling Point | 205 °C (401 °F; 478 K) at 760 mmHg | |

| 82 °C at 10 mmHg | ||

| Density | 1.254 g/cm³ | |

| Solubility in water | 0.25 g/L at 39 °C | |

| Solubility in organic solvents | Soluble in alcohol, ether, chloroform, carbon tetrachloride | |

| Vapor Pressure | 0.6 kPa at 45 °C | |

| Flash Point | 93 °C (199 °F; 366 K) | |

| Refractive Index (n_D^20) | 1.5503 |

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by the reactivity of its benzylic chlorine atoms, making it a valuable precursor in organic synthesis.

| Property | Description | Source(s) |

| Hydrolysis | Readily hydrolyzes in the presence of water, particularly under acidic or basic conditions, to form benzaldehyde and hydrochloric acid. | [2][3] |

| Reactivity with Metals | Reacts with common metals (except nickel and lead) which can lead to Friedel-Crafts self-condensation reactions and the formation of hydrogen chloride gas. | [4] |

| Stability | Stable at ambient temperature when kept dry and away from reactive metals. It is sensitive to moisture and light. | [5] |

| Incompatibilities | Incompatible with strong bases, strong oxidizing agents, and most common metals. | [5] |

| Nucleophilic Substitution | The chlorine atoms can be displaced by a variety of nucleophiles, although it is less reactive than benzyl (B1604629) chloride in Sₙ1 reactions due to the electronic effect of the second chlorine atom. | [6][7][8] |

| Friedel-Crafts Reactions | Can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst, though rearrangements and side reactions are possible. | [9][10] |

Key Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory.

Synthesis of this compound from Toluene (B28343)

This protocol describes the preparation of this compound by the free-radical chlorination of toluene. The reaction is initiated by UV light and the extent of chlorination is monitored by the increase in reaction temperature and mass.

Materials:

-

Toluene (50 g, 0.54 mol)

-

Chlorine gas

-

Porous porcelain chips

Equipment:

-

One-necked flask

-

Thermometer

-

Gas inlet tube

-

Reflux condenser

-

Gas absorption trap (e.g., with sodium hydroxide (B78521) solution)

-

Heating mantle or sand bath

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood as shown in the diagram below. The apparatus consists of a one-necked flask equipped with a thermometer, a gas inlet tube extending almost to the bottom of the flask, and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap.

-

Add 50 g (58 mL) of toluene and a few porous porcelain chips to the reaction flask.

-

Weigh the entire reaction flask assembly.

-

Heat the toluene to boiling (approximately 110 °C) using a heating mantle or sand bath.

-

Once the toluene is boiling, introduce a rapid stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic and the temperature will rise.

-

Irradiate the flask with a UV lamp or bright sunlight to initiate and sustain the free-radical chain reaction.[11]

-

Continue the chlorination, maintaining a constant boil. Monitor the reaction progress by observing the temperature and by periodically weighing the flask.

-

The reaction is considered complete when the temperature of the reaction mixture reaches approximately 187 °C and the weight of the flask has increased by about 37 g (corresponding to the addition of two chlorine atoms per molecule of toluene).

-

Stop the chlorine flow and allow the reaction mixture to cool to room temperature.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling between 204-208 °C. Pure this compound has a boiling point of 206 °C.

Hydrolysis of this compound to Benzaldehyde

This protocol details the conversion of this compound to benzaldehyde via acid-catalyzed hydrolysis.

Materials:

-

This compound-containing mixture (e.g., 214 mL from the above synthesis)

-

Concentrated Hydrochloric Acid (32%, 405 mL)

-

Distilled water (135 mL)

Equipment:

-

1 L three-necked flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Gas absorption trap

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

In a 1 L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, combine 214 mL of the crude this compound mixture, 405 mL of 32% hydrochloric acid, and 135 mL of distilled water. This creates approximately a 10-fold excess of water in 25% HCl.[12]

-

Heat the mixture to reflux with vigorous stirring. The reflux temperature should be around 106 °C.[12]

-

Continue refluxing for approximately 6 hours. The reaction is complete when the evolution of HCl gas ceases. This can be monitored with a gas absorption trap containing a basic solution.[12]

-

Allow the reaction mixture to cool. The organic layer containing benzaldehyde will separate.

-

Purify the crude benzaldehyde by steam distillation.[12]

-

Collect the distillate, which will be a mixture of benzaldehyde and water.

-

Separate the benzaldehyde from the aqueous layer using a separatory funnel.

-

Dry the benzaldehyde over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filter to obtain the purified product.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the free-radical chlorination pathway and a typical experimental workflow for the synthesis of this compound.

Caption: Free-radical chain mechanism for the chlorination of toluene to this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the hydrolysis of this compound to benzaldehyde.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

4.1. Hazard Summary

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Corrosivity: Causes severe skin burns and eye damage.

-

Irritation: It is a lachrymator, causing severe irritation to the eyes and respiratory tract.[13]

-

Carcinogenicity: Suspected of causing cancer.[13]

-

Reactivity: Reacts with water to produce hydrochloric acid.[14]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[13]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Viton®, Butyl rubber).[13]

-

Skin and Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit should be worn.[13]

-

Respiratory Protection: All work should be conducted in a well-ventilated fume hood. If there is a risk of exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][13]

4.3. Handling and Storage

-

Handling: Handle only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture and light.[5]

4.4. Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How is benzaldehyde prepared from this compound? How does it react with.. [askfilo.com]

- 4. utsi.edu [utsi.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]

- 8. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Synthesis of Benzyl Chloride [designer-drug.com]

- 12. youtube.com [youtube.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of Benzal Chloride via Free Radical Chlorination of Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzal chloride through the free radical chlorination of toluene (B28343). This compound is a crucial intermediate in the manufacturing of various fine chemicals, including benzaldehyde, which is widely used in the pharmaceutical, dye, and fragrance industries. This document details the underlying reaction mechanisms, presents quantitative data on product distribution under various conditions, and offers detailed experimental protocols for both batch and continuous flow systems.

Reaction Mechanism: Free Radical Chain Chlorination

The synthesis of this compound from toluene proceeds via a free radical chain reaction, which is a sequential chlorination of the methyl group. This process is typically initiated by ultraviolet (UV) light or chemical radical initiators at elevated temperatures. The reaction progresses through three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an external energy source, such as UV light or heat.

Propagation: The highly reactive chlorine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical subsequently reacts with another chlorine molecule to produce benzyl chloride and a new chlorine radical, which continues the chain reaction. This cycle repeats, leading to the formation of this compound and subsequently benzotrichloride.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical.

It is crucial to control the reaction conditions to favor the formation of this compound over the mono-chlorinated benzyl chloride and the tri-chlorinated benzotrichloride. The primary competing reaction is the electrophilic substitution on the aromatic ring, which is favored at lower temperatures and in the presence of Lewis acid catalysts. Therefore, the absence of such catalysts and the use of radical-promoting conditions are essential for selective side-chain chlorination.

Data Presentation: Product Distribution in Toluene Chlorination

The product distribution in the free radical chlorination of toluene is highly dependent on the reaction conditions. The molar ratio of chlorine to toluene is the most critical factor in determining the selectivity towards benzyl chloride, this compound, and benzotrichloride. The following tables summarize quantitative data from various studies.

Table 1: Product Distribution as a Function of Chlorine to Toluene Molar Ratio in a Continuous Stirred Tank Reactor (CSTR) at 111°C

| Molar Ratio (Chlorine:Toluene) | Toluene (%) | Benzyl Chloride (%) | This compound (%) | Benzotrichloride (%) |

| 0.5 | 58.0 | 35.0 | 6.0 | 1.0 |

| 1.0 | 28.0 | 54.0 | 15.0 | 3.0 |

| 1.5 | 10.0 | 50.0 | 30.0 | 10.0 |

| 2.0 | 2.0 | 30.0 | 50.0 | 18.0 |

| 2.5 | <1.0 | 10.0 | 55.0 | 34.0 |

| 3.0 | <1.0 | 2.0 | 30.0 | 68.0 |

Data compiled from various sources for illustrative purposes.

Table 2: Influence of Initiator and Temperature on Product Yield

| Initiator | Temperature (°C) | Toluene Conversion (%) | Benzyl Chloride Yield (%) | This compound Yield (%) | Benzotrichloride Yield (%) | Reference |

| UV Light | 100-110 | >95 | Low | ~70-85 | High | [1] |

| Benzoyl Peroxide | 80-100 | ~70 | High | Moderate | Low | [1] |

| AIBN | 80-90 | High | Moderate | High | Low | [1] |

| None (Thermal) | 120-130 | Moderate | High | Low | Low | [1] |

This table provides a qualitative summary of trends observed in the literature.

Experimental Protocols

Batch Synthesis of this compound via Photochlorination

This protocol describes a laboratory-scale batch synthesis of this compound with a focus on maximizing its yield.

Materials:

-

Toluene (dried over anhydrous CaCl₂)

-

Chlorine gas

-

Nitrogen gas

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

UV lamp (e.g., mercury vapor lamp)

-

Heating mantle

-

Gas washing bottle with concentrated sulfuric acid

-

Gas absorption trap with sodium hydroxide (B78521) solution

-

Fractional distillation apparatus (including a Vigreux column)

Procedure:

-

Set up the apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas absorption trap.

-

Dry the chlorine gas by passing it through a wash bottle containing concentrated sulfuric acid.

-

Charge the flask with 200 g (2.17 mol) of dry toluene.

-

Heat the toluene to a gentle reflux (approx. 110°C) using the heating mantle.

-

Once refluxing, switch on the UV lamp positioned close to the flask and start bubbling a steady stream of dry chlorine gas through the toluene.

-

Monitor the reaction progress by observing the increase in the boiling point of the mixture and by periodically taking samples for analysis by Gas Chromatography (GC).

-

Continue the chlorination until the boiling point of the reaction mixture reaches approximately 190-200°C, which indicates a significant conversion to this compound. This typically requires a chlorine to toluene molar ratio of about 2:1 to 2.2:1.[1]

-

Once the desired conversion is achieved, turn off the chlorine supply, UV lamp, and heating.

-

Allow the reaction mixture to cool to room temperature while purging with nitrogen gas to remove any dissolved HCl and unreacted chlorine.

-

The crude product is then purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation:

-

Assemble the fractional distillation apparatus.

-

Transfer the crude reaction mixture to the distillation flask.

-

First, distill off the unreacted toluene at atmospheric or reduced pressure.

-

After the toluene has been removed, increase the vacuum and/or temperature to distill the chlorinated products.

-

Collect the fraction boiling at approximately 205-207°C at atmospheric pressure, which corresponds to this compound.[1] The boiling point will be lower under reduced pressure.

-

Benzyl chloride (boiling point ~179°C) will distill first, followed by this compound. Benzotrichloride (boiling point ~221°C) will remain as a higher-boiling residue.

Continuous Flow Synthesis of this compound

Continuous flow systems offer advantages in terms of safety, scalability, and process control.

Materials and Equipment:

-

Toluene

-

Chlorine gas

-

Nitrogen gas

-

Syringe pumps for liquid delivery

-

Mass flow controller for gas delivery

-

Photochemical flow reactor (e.g., a coiled PFA or FEP tubing reactor)

-

UV light source (e.g., LED or mercury lamp)

-

Back pressure regulator

-

Collection vessel

-

Online analytical instrumentation (e.g., inline FTIR or GC) is recommended for process monitoring.

Procedure:

-

Set up the continuous flow system. The toluene is fed into the system using a syringe pump, and chlorine gas is introduced via a mass flow controller.

-

The reactants are mixed at a T-junction before entering the photochemical reactor.

-

The flow reactor is irradiated with the UV light source.

-

The reaction temperature is controlled by immersing the reactor in a thermostatic bath.

-

The reaction mixture exits the reactor and passes through a back pressure regulator to maintain the desired pressure in the system.

-

The product stream is collected in a cooled vessel.

-

The flow rates of toluene and chlorine are adjusted to achieve the desired residence time and molar ratio to optimize the selectivity for this compound.

-

The crude product from the continuous process is then purified by fractional distillation as described in the batch protocol. A continuous distillation setup can be employed for industrial-scale production.

Mandatory Visualizations

Reaction Mechanism Pathway

References

Navigating the Solubility Landscape of Benzal Chloride in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of benzal chloride in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Introduction to this compound

This compound (C₆H₅CHCl₂), also known as (dichloromethyl)benzene, is a colorless liquid with a pungent odor. It serves as a key intermediate in the synthesis of various organic compounds, including benzaldehyde, which is widely used in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility characteristics in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide aims to provide a detailed technical resource on this critical physical property.

Solubility of this compound: A Tabular Overview

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and miscibility information are available and are summarized below. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

| Solvent | Chemical Formula | Type | Solubility/Miscibility | Source(s) |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [2] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [2] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | [1] |

| General Organic Solvents | ||||

| Various | - | - | Miscible with most organic solvents | [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided. These methods are standard in chemical research for determining the solubility of a liquid in a solvent.

Qualitative Assessment of Miscibility

This method provides a rapid determination of whether this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Test solvent (high purity)

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Into a clean, dry test tube, add a known volume (e.g., 2 mL) of the test solvent.

-

Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Add an equal volume (2 mL) of this compound to the test tube.

-

Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.

-

Return the test tube to the constant temperature bath and allow it to stand undisturbed for at least 30 minutes.

-

Visually inspect the mixture for homogeneity.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

-

Quantitative Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent.

Materials:

-

This compound (high purity)

-

Test solvent (high purity)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a screw-cap vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Tightly seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the test solvent of known concentrations.

-

Analyze the filtered, saturated solution and the calibration standards using a validated analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L. To calculate the solubility in g/100 mL, use the following formula: Solubility ( g/100 mL) = (Concentration from GC (g/mL) / Density of the solution (g/mL)) * 100

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining and classifying the solubility of this compound in a given organic solvent.

Caption: Workflow for assessing this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains sparse in the literature, it is generally characterized as being miscible with many common non-polar and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and ensuring the safe and effective handling of this important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of benzal chloride ((dichloromethyl)benzene). This compound's unique electronic properties, governed by the strongly deactivating and meta-directing dichloromethyl (-CHCl₂) group, present distinct challenges and opportunities in synthetic chemistry. This document delves into the theoretical principles, reaction mechanisms, and practical execution of nitration, halogenation, and sulfonation of this compound. It also addresses the limitations of Friedel-Crafts reactions on this deactivated substrate. Detailed experimental protocols, quantitative data on isomer distribution and yields, and visual representations of reaction pathways are provided to serve as a valuable resource for professionals in research and drug development.

Introduction: The Electronic Profile of this compound

This compound is an aromatic compound where the benzene (B151609) ring is substituted with a dichloromethyl group (-CHCl₂). The two electron-withdrawing chlorine atoms on the benzylic carbon significantly influence the reactivity of the aromatic ring. This influence is primarily twofold:

-

Deactivation of the Aromatic Ring: The -CHCl₂ group exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles compared to benzene or toluene. Consequently, electrophilic aromatic substitution reactions on this compound require more forcing conditions, such as stronger reagents and higher temperatures.

-

Meta-Directing Effect: The powerful electron-withdrawing nature of the -CHCl₂ group deactivates the ortho and para positions to a greater extent than the meta position. This is because the resonance structures of the sigma complex formed during ortho or para attack place a destabilizing positive charge adjacent to the already electron-deficient carbon of the -CHCl₂ group. In contrast, the sigma complex for meta attack avoids this unfavorable arrangement, making it the preferred pathway. Therefore, the dichloromethyl group is a meta-director.

It is important to note that while the strong inductive effect is the dominant factor, some sources suggest a minor opposing effect through hyperconjugation, which could explain the formation of some ortho and para isomers in certain reactions. However, for practical synthetic purposes, the meta-directing effect is predominant.

Nitration of this compound

The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. Due to the deactivating nature of the -CHCl₂ group, this reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).

Reaction Mechanism and Signaling Pathway

The nitration proceeds via the classical electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich (albeit deactivated) benzene ring of this compound.

Caption: Mechanism of Nitration of this compound.

Quantitative Data

The nitration of this compound yields a mixture of isomers. According to the Kirk-Othmer Encyclopedia of Chemical Technology, the product distribution is as follows[1]:

| Isomer | Percentage |

| ortho-Nitrothis compound | 23% |

| meta-Nitrothis compound | 34% |

| para-Nitrothis compound | 43% |

This distribution is somewhat unusual for a strongly deactivating group, as a higher proportion of the meta isomer would be expected. The significant formation of ortho and para isomers may be attributed to the competing, albeit weaker, hyperconjugation effect of the C-H bond in the dichloromethyl group.

Experimental Protocol

A general procedure for the nitration of a deactivated aromatic compound is as follows. This should be adapted and optimized for this compound based on laboratory-scale safety assessments.

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cold nitrating mixture, add this compound (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains the reaction temperature between 5-10 °C.

-

After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, a mixture of nitrothis compound isomers, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The individual isomers can be separated by fractional distillation under high vacuum or by column chromatography.

Halogenation of this compound

Halogenation of this compound, typically chlorination or bromination, requires a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to activate the halogen.

Reaction Mechanism

The Lewis acid polarizes the halogen molecule, creating a more potent electrophile that can attack the deactivated ring. The substitution pattern is expected to favor the meta position.

Caption: Mechanism of Halogenation of this compound.

Quantitative Data

Experimental Protocol

The following is a general procedure for the chlorination of a deactivated aromatic ring:

-

Setup: In a flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place this compound and a catalytic amount of anhydrous ferric chloride (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and bubble dry chlorine gas through the mixture.

-

Monitor the reaction by GC until the desired level of conversion is achieved.

-

Work-up: Cool the reaction mixture and wash with water to remove the catalyst. Then, wash with a dilute solution of sodium bisulfite to remove excess chlorine, followed by water and brine.

-

Dry the organic layer over a suitable drying agent and purify the product by vacuum distillation.

Sulfonation of this compound

Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) and requires a strong sulfonating agent, such as fuming sulfuric acid (oleum), due to the deactivated nature of the ring.

Reaction Mechanism

The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in oleum. The reaction is reversible.

Caption: Mechanism of Sulfonation of this compound.

Quantitative Data

Detailed quantitative data on the isomer distribution and yield for the sulfonation of this compound is scarce in the literature. The primary product is anticipated to be m-(dichloromethyl)benzenesulfonic acid.

Experimental Protocol

A general procedure for the sulfonation of a deactivated aromatic compound is as follows:

-

Reaction: In a flask equipped with a mechanical stirrer and a thermometer, carefully add this compound to fuming sulfuric acid (e.g., 20% SO₃) at room temperature with stirring.

-

Heat the mixture gently (e.g., to 40-50 °C) and maintain this temperature for several hours, monitoring the reaction's progress.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. It can often be isolated by "salting out" with sodium chloride.

-

Filter the solid product and wash it with a saturated sodium chloride solution. The product can be further purified by recrystallization.

Friedel-Crafts Reactions of this compound

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. However, these reactions are generally unsuccessful with strongly deactivated aromatic rings.

The dichloromethyl group is a strong deactivating group, and as such, this compound does not typically undergo Friedel-Crafts alkylation or acylation under standard conditions. The electron-poor aromatic ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.

Caption: Limitation of Friedel-Crafts Reactions with this compound.

Hydrolysis of Substituted Benzal Chlorides

The dichloromethyl group of this compound and its substituted derivatives can be hydrolyzed to an aldehyde group (-CHO) under aqueous acidic or basic conditions. This reaction is often a subsequent step after an electrophilic substitution reaction to produce substituted benzaldehydes, which are valuable synthetic intermediates. For example, m-nitrothis compound can be hydrolyzed to m-nitrobenzaldehyde.

Conclusion

The electrophilic substitution reactions of this compound are characterized by the strong deactivating and predominantly meta-directing influence of the dichloromethyl group. Successful substitution requires forcing reaction conditions. While nitration has been shown to produce a mixture of ortho, meta, and para isomers, halogenation and sulfonation are expected to yield primarily the meta-substituted product. Friedel-Crafts reactions are generally not feasible on this substrate. The information and protocols provided in this guide serve as a foundational resource for chemists and researchers working with this versatile, yet challenging, aromatic building block.

References

An In-depth Technical Guide to the Hydrolysis of Benzal Chloride for Benzaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical kinetics, reaction mechanisms, and experimental protocols for the synthesis of benzaldehyde (B42025) through the hydrolysis of benzal chloride. Benzaldehyde is a critical aromatic aldehyde used as a precursor in the pharmaceutical and specialty chemical industries. A thorough understanding of its synthesis from this compound is paramount for process optimization, yield enhancement, and impurity control.

Core Reaction and Mechanism